Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide
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Overview
Description
Triphenyl-[4-[4-[2’,4’,5’,7’-tetrafluoro-1-oxo-3’,6’-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9’-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2’,4’,5’,7’-tetrafluoro-3-oxo-3’,6’-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9’-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide is a complex organic compound with a unique structure that includes multiple fluorinated benzofuran and xanthene moieties
Preparation Methods
The synthesis of this compound involves multiple steps, including the introduction of fluorine atoms and the formation of spiro structures. The synthetic route typically starts with the preparation of the benzofuran and xanthene precursors, followed by their functionalization with fluorine atoms and trifluoromethylsulfonyloxy groups. The final step involves the coupling of these functionalized precursors with piperazine and phosphonium groups under specific reaction conditions, such as the use of strong bases and high temperatures.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple fluorine atoms and trifluoromethylsulfonyloxy groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: The compound’s fluorinated moieties may enhance its bioavailability and stability, making it a potential drug candidate.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorinated benzofuran and xanthene moieties may interact with enzymes and receptors, leading to changes in their activity. The trifluoromethylsulfonyloxy groups can also participate in various biochemical reactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Compared to other similar compounds, this compound stands out due to its unique combination of fluorinated benzofuran and xanthene moieties. Similar compounds include:
2,4,6-Triphenyl-1,3,5-triazine: Known for its applications in photoelectrochemical H2 evolution.
2,4,5-Triphenylimidazole: Used in the synthesis of fluorescent diarylethenes and nanowires.
Properties
Molecular Formula |
C98H74Br4F20N4O20P2S4 |
---|---|
Molecular Weight |
2517.4 g/mol |
IUPAC Name |
triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide |
InChI |
InChI=1S/2C49H36F10N2O10PS2.4BrH/c50-37-27-35-41(39(52)43(37)70-73(64,65)48(54,55)56)68-42-36(28-38(51)44(40(42)53)71-74(66,67)49(57,58)59)47(35)34-19-18-29(26-33(34)46(63)69-47)45(62)61-23-21-60(22-24-61)20-10-11-25-72(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;50-37-27-35-41(39(52)43(37)70-73(64,65)48(54,55)56)68-42-36(28-38(51)44(40(42)53)71-74(66,67)49(57,58)59)47(35)34-26-29(18-19-33(34)46(63)69-47)45(62)61-23-21-60(22-24-61)20-10-11-25-72(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;;;;/h2*1-9,12-19,26-28H,10-11,20-25H2;4*1H/q2*+1;;;;/p-2 |
InChI Key |
BYOVJHJLFIAGRN-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(CCN1CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)C7(C8=CC(=C(C(=C8OC9=C(C(=C(C=C97)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC6=O.C1CN(CCN1CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)C(=O)OC67C8=CC(=C(C(=C8OC9=C(C(=C(C=C79)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F.Br.Br.[Br-].[Br-] |
Origin of Product |
United States |
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